molecular formula C47H36Sb+ B14671146 Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium CAS No. 47868-94-0

Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium

Cat. No.: B14671146
CAS No.: 47868-94-0
M. Wt: 722.5 g/mol
InChI Key: IJYDMNCJUCYPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is an organometallic compound that features a stibanium (antimony) center bonded to a highly substituted cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) species, while reduction could produce antimony(III) species.

Scientific Research Applications

Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium has several applications in scientific research:

Mechanism of Action

The mechanism by which Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium exerts its effects involves its interaction with molecular targets through coordination bonds. The stibanium center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.

    Triphenylstibine: Another organometallic compound with a stibanium center.

    Hexaphenylbenzene: A structurally similar compound with multiple phenyl groups.

Uniqueness

Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is unique due to its highly substituted cyclopentadienyl ring and the presence of a stibanium center. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

47868-94-0

Molecular Formula

C47H36Sb+

Molecular Weight

722.5 g/mol

IUPAC Name

triphenyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium

InChI

InChI=1S/C29H21.3C6H5.Sb/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24;3*1-2-4-6-5-3-1;/h1-21H;3*1-5H;/q;;;;+1

InChI Key

IJYDMNCJUCYPRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C2[Sb+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.